Notoginsenoside Fa
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Overview
Description
The compound “Notoginsenoside Fa” is a highly complex organic molecule. It features multiple hydroxyl groups, cyclic structures, and a steroid-like core, indicating its potential biological activity and significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and precise stereochemical control. The synthetic route would likely start with simpler building blocks, gradually constructing the complex structure through a series of well-planned reactions.
Industrial Production Methods
Industrial production of this compound would require advanced techniques such as automated synthesis, high-performance liquid chromatography (HPLC) for purification, and possibly biotechnological methods if the compound is derived from natural sources.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: Any carbonyl groups present can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a model for studying complex organic synthesis, stereochemistry, and reaction mechanisms.
Biology
In biology, it might be studied for its potential role in cellular processes, given its structural similarity to certain natural products and hormones.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, particularly if it exhibits biological activity similar to known steroids or other bioactive molecules.
Industry
In industry, this compound could be used in the development of pharmaceuticals, nutraceuticals, or as a biochemical tool in research.
Mechanism of Action
The mechanism of action for such a compound would likely involve interaction with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a steroid-like core structure.
Glucose: Contains multiple hydroxyl groups and a cyclic structure.
Cyclodextrins: Cyclic oligosaccharides with multiple hydroxyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of a complex steroid-like core with multiple hydroxyl groups and cyclic structures, which could confer unique biological activities and chemical properties.
Properties
IUPAC Name |
2-[[6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(2,3,4-trihydroxycyclohexyl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H102O26/c1-25(2)10-9-16-60(8,86-53-49(77)45(73)43(71)33(83-53)24-78-52-48(76)44(72)40(68)30(21-61)80-52)26-13-18-59(7)37(26)28(65)20-35-57(5)17-15-36(56(3,4)34(57)14-19-58(35,59)6)84-54-51(47(75)42(70)31(22-62)81-54)85-55-50(46(74)41(69)32(23-63)82-55)79-29-12-11-27(64)38(66)39(29)67/h10,26-55,61-77H,9,11-24H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZAUDPMFWADRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7CCC(C(C7O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H102O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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